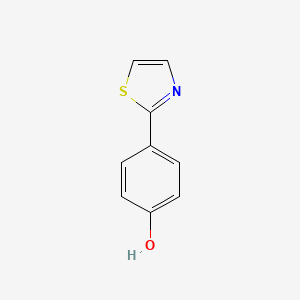

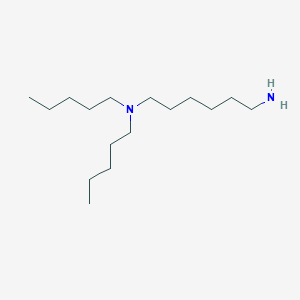

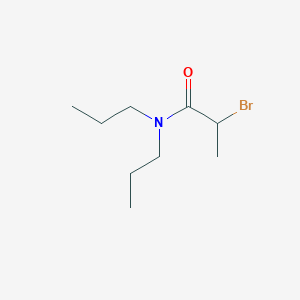

![molecular formula C6H4N4O2 B1296196 6-硝基-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 502486-45-5](/img/structure/B1296196.png)

6-硝基-[1,2,4]三唑并[4,3-a]吡啶

描述

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine molecule contains three nitrogen atoms and experiences varying degrees of resonance stabilization due to its planar ring structure. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[4,3-a]pyridine derivatives involve aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .作用机制

The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine is not fully understood, but it is believed to involve inhibition of DNA synthesis and/or disruption of the cell membrane. This compound has been found to bind to the DNA of bacterial and fungal cells, leading to inhibition of DNA replication and ultimately cell death. In addition, 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine has been shown to disrupt the cell membrane of viral particles, leading to inhibition of viral replication and ultimately viral death. Finally, this compound has been found to induce apoptosis in cancer cells, leading to cell death.

Biochemical and Physiological Effects:

6-Nitro-[1,2,4]triazolo[4,3-a]pyridine has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacterial and fungal cells, leading to decreased viability and ultimately cell death. In addition, 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine has been found to inhibit viral replication, leading to decreased viral load and ultimately viral death. Finally, this compound has been found to induce apoptosis in cancer cells, leading to decreased tumor growth and ultimately cancer cell death.

实验室实验的优点和局限性

The advantages of using 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine in lab experiments include its broad spectrum of activity against a variety of bacterial, fungal, viral, and cancer cells. In addition, this compound has been found to be relatively non-toxic to mammalian cells, making it a promising therapeutic agent. However, the limitations of using 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine in lab experiments include its low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has been found to be unstable in the presence of light and air, which can limit its shelf life.

未来方向

There are several future directions for research on 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine. One direction is to explore the potential of this compound as a therapeutic agent for the treatment of bacterial, fungal, viral, and cancer infections. Another direction is to investigate the mechanism of action of this compound in more detail, in order to better understand how it inhibits the growth of cells. Finally, future research could focus on developing new synthetic methods for 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine that are more efficient and scalable than current methods.

科学研究应用

药物发现

6-硝基-[1,2,4]三唑并[4,3-a]吡啶是一种用途广泛的化学化合物,应用于多种科学研究,包括药物发现。它是许多药物中存在的结构片段 。例如,1,2,4-三唑并[4,3-a]吡啶是西格列汀磷酸盐的关键药效团,西格列汀磷酸盐是一种治疗II型糖尿病的新药 。

抗真菌应用

含有三唑并吡啶环的化合物,如1,2,4-三唑并[4,3-a]吡啶,已被证明具有抗真菌活性 。这使得它们在开发新的抗真菌药物方面具有价值。

抗菌应用

同样,这些化合物也表现出抗菌活性 。这表明它们在创建新的抗生素方面具有潜在用途,尤其是在抗生素耐药细菌不断涌现的背景下 。

神经保护应用

1,2,4-三唑并[4,3-a]吡啶也被证明具有神经保护作用 。这可能导致开发治疗神经系统疾病的新方法。

除草应用

有趣的是,1,2,4-三唑并[4,3-a]吡啶已被证明具有除草特性 。这表明它们在开发新的、可能更环保的除草剂方面具有潜在用途。

属性

IUPAC Name |

6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-8-7-4-9(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWJREFDGWBRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295595 | |

| Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502486-45-5 | |

| Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

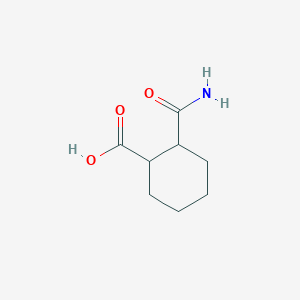

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)